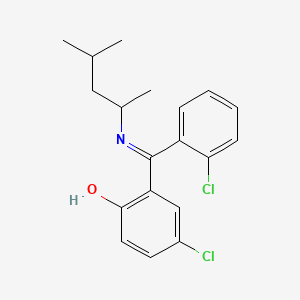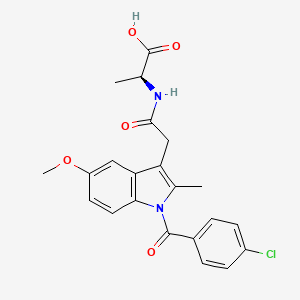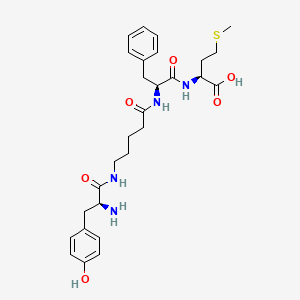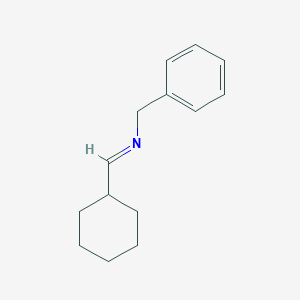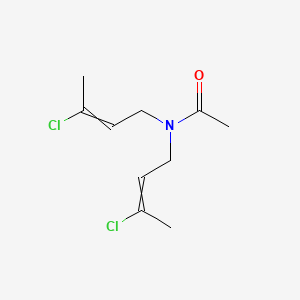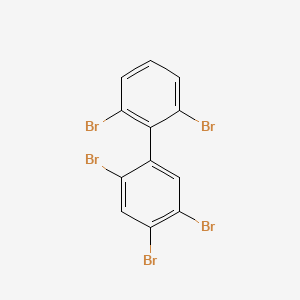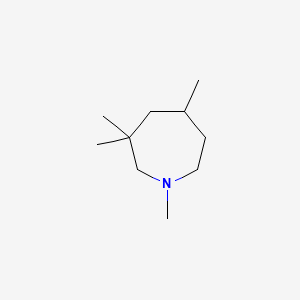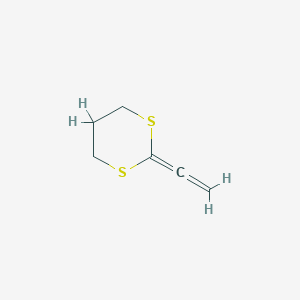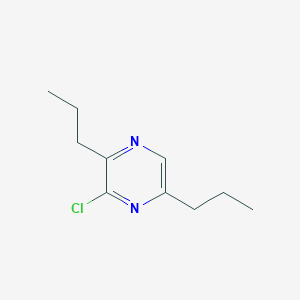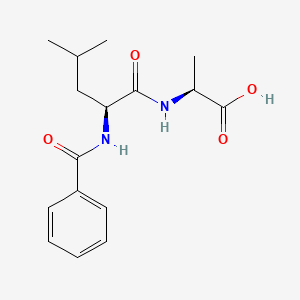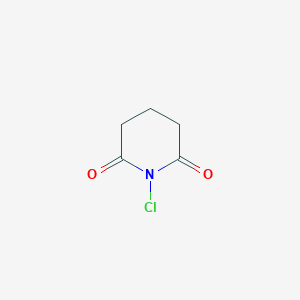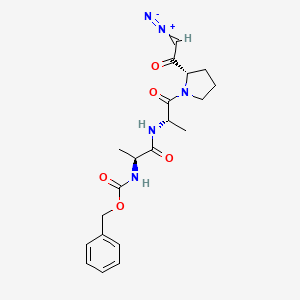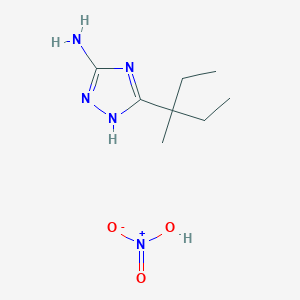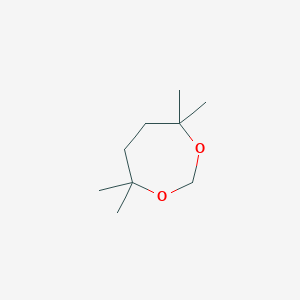
4,4,7,7-Tetramethyl-1,3-dioxepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,7,7-Tetramethyl-1,3-dioxepane is a chemical compound known for its unique structural properties It belongs to the class of dioxepanes, which are seven-membered cyclic ethers The compound is characterized by the presence of four methyl groups attached to the carbon atoms at positions 4 and 7, giving it a highly symmetrical structure
Preparation Methods
The synthesis of 4,4,7,7-tetramethyl-1,3-dioxepane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product. Industrial production methods may involve continuous flow processes and the use of advanced catalytic systems to enhance efficiency and scalability .
Chemical Reactions Analysis
4,4,7,7-Tetramethyl-1,3-dioxepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methyl groups in the compound can undergo substitution reactions with suitable reagents, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
4,4,7,7-Tetramethyl-1,3-dioxepane has several scientific research applications:
Chemistry: It is used as a model compound to study conformational properties and reaction mechanisms.
Biology: The compound’s derivatives are explored for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to investigate its potential as a building block for pharmaceutical compounds.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,4,7,7-tetramethyl-1,3-dioxepane involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in specific chemical reactions, influencing the behavior of other molecules in its vicinity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4,4,7,7-Tetramethyl-1,3-dioxepane can be compared with other similar compounds, such as:
2,2,4,4,7,7-Hexamethyl-2-sila-1,3-dioxepane: This compound has similar structural features but includes a silicon atom, which imparts different chemical properties.
2-Oxa-4,4,7,7-tetramethyl-1,3,2-dioxathiepane: This compound contains a sulfur atom, leading to distinct reactivity and applications. The uniqueness of this compound lies in its symmetrical structure and the presence of four methyl groups, which influence its conformational properties and reactivity.
Properties
CAS No. |
77661-71-3 |
|---|---|
Molecular Formula |
C9H18O2 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
4,4,7,7-tetramethyl-1,3-dioxepane |
InChI |
InChI=1S/C9H18O2/c1-8(2)5-6-9(3,4)11-7-10-8/h5-7H2,1-4H3 |
InChI Key |
YXFAFPDQHWFQSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(OCO1)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


